molecular formula C26H27N3OS B2983059 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 392321-33-4

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2983059
CAS No.: 392321-33-4
M. Wt: 429.58
InChI Key: CIPMSGAVSCUNNO-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide (CAS 392321-33-4) is a high-purity chemical compound offered for research and development purposes. This hybrid molecule features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further modified with an adamantane moiety, a hydrophobic bicyclic cage valued for its ability to enhance metabolic stability and influence pharmacokinetic properties . The 1,3,4-thiadiazole scaffold is a significant heterocyclic system with a broad spectrum of reported pharmacological activities. Scientific literature indicates that derivatives of this scaffold have been investigated for their potential as anticonvulsant , antiviral , antimicrobial , and anticancer agents . The strong aromaticity of the thiadiazole ring and the presence of the =N-C-S- moiety are associated with low toxicity and high in vivo stability, making it a valuable template in drug discovery . Adamantane derivatives also have a well-documented history of biological activity, particularly in the realm of antiviral research . The integration of these two pharmacophores in a single molecule makes this compound a promising candidate for investigating new therapeutic leads, especially in the areas of infectious diseases and central nervous system disorders. This product is provided with a minimum purity of 95%+ and is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS/c1-29(23(30)22-9-7-21(8-10-22)20-5-3-2-4-6-20)25-28-27-24(31-25)26-14-17-11-18(15-26)13-19(12-17)16-26/h2-10,17-19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMSGAVSCUNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are cyclized to form the 1,3,4-thiadiazole analogues .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored .

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Adamantane-Thiadiazole Derivatives

Compounds sharing the adamantane-thiadiazole core but differing in substituents exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity Synthesis Method Reference
N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloctanamide C₂₃H₃₄N₄OS 430.61 Not reported TDP1 inhibition (IC₅₀ = 2.1 µM) Acid chloride + amine coupling
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine C₁₃H₂₀N₄S 264.39 441–443 Antiviral (influenza) Cyclization with H₂SO₄
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide C₂₉H₃₈N₄O₅S₂ 610.76 Not reported Not reported Sulfamoyl benzamide coupling

Key Observations :

  • The N-methyl-[1,1'-biphenyl]-4-carboxamide group in the target compound differentiates it from analogs with aliphatic (e.g., 3,7-dimethyloctanamide) or sulfonamide substituents. This biphenyl system may enhance binding to hydrophobic pockets in enzyme targets .
  • Adamantane-thiadiazole derivatives generally exhibit high thermal stability (e.g., melting points >240°C), attributed to the rigid adamantane core and strong intermolecular hydrogen bonds .

Biphenyl Carboxamide Derivatives

Compounds retaining the [1,1'-biphenyl]-4-carboxamide moiety but varying in heterocyclic cores:

Compound Name Molecular Formula Molecular Weight Activity (IC₅₀/EC₅₀) Target Reference
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide C₂₁H₂₅NO 307.43 Not reported TRPC4/5 channel antagonist
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide C₂₃H₂₃NO 329.44 0.8 µM TRPC4/5 antagonist

Key Observations :

  • Biphenyl carboxamides with bulky substituents (e.g., tetrahydronaphthalen-1-yl) show enhanced potency as TRPC4/5 antagonists compared to aliphatic analogs . This suggests that the adamantane-thiadiazole group in the target compound could synergize with the biphenyl system for improved target engagement.

Heterocyclic Variants: Thiadiazole vs. Oxadiazole

Replacing the thiadiazole ring with oxadiazole alters electronic properties and bioactivity:

Compound Name Heterocycle Molecular Formula Activity (IC₅₀) Reference
4-((5-Adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio-N,N-2-yn-1-amine Oxadiazole C₁₅H₂₀N₄OS Not reported
N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl) derivatives Thiadiazole Varies 0.5–5.0 µM

Key Observations :

  • Thiadiazole derivatives generally exhibit lower IC₅₀ values (e.g., 0.5–5.0 µM for TDP1 inhibitors) compared to oxadiazole analogs, likely due to sulfur's polarizability and stronger hydrogen-bond acceptor capacity .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features an adamantane moiety, known for enhancing lipophilicity and stability, along with a thiadiazole ring that is associated with various biological activities. The molecular formula is C19H22N4SC_{19}H_{22}N_{4}S with a molecular weight of approximately 342.47 g/mol.

PropertyValue
Molecular FormulaC19H22N4SC_{19}H_{22}N_{4}S
Molecular Weight342.47 g/mol
Melting PointApproximately 245-256°C
SolubilitySoluble in DMSO, DMF; limited in water

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It acts as an antagonist at the nicotinic alpha-7 receptor, which plays a crucial role in cognitive functions such as learning and memory. This mechanism positions it as a potential candidate for treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains. For instance, studies have shown that related thiadiazole derivatives possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The adamantane moiety enhances the compound's ability to penetrate cell membranes, potentially allowing it to inhibit viral replication. Preliminary studies suggest that derivatives of thiadiazoles can exhibit antiviral properties against viruses such as HIV and influenza . The specific antiviral efficacy of this compound requires further investigation.

Anticancer Potential

The compound has shown promise in preliminary anticancer studies. Thiadiazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways. In vitro studies indicate that this compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Comparative Analysis with Related Compounds

A comparison with other related compounds highlights the unique properties of this compound.

Compound NameBiological Activity
N-Ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amineModerate antimicrobial activity
(4-Bromophenyl)-5-(adamantan-1-yl)-N-methylthiadiazoleLow anticancer activity
N-Methyl-N-(2-chlorophenyl)-thiadiazoleSignificant antiviral properties

Case Study 1: Cognitive Enhancement

In a recent study involving animal models of Alzheimer's disease, the administration of this compound resulted in improved memory retention and cognitive function compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial effects against E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .

Q & A

Q. Basic

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the adamantane-thiadiazole moiety. Key signals include δ ~2.1 ppm (adamantane CH2) and δ ~160 ppm (C=O) .
  • X-ray diffraction : Resolve planar thiadiazole geometry (r.m.s. deviation ≤ 0.01 Å) and methylamine coplanarity (torsion angle ~175.9°) .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 311.31 for C16H14FN5O derivatives) .

How does the substitution pattern on the thiadiazole ring influence supramolecular packing and bioactivity?

Q. Advanced

  • Hydrophobic interactions : Adamantane’s rigid structure promotes crystal lattice stability via van der Waals forces, while methyl groups enhance lipophilicity .
  • Biological activity : Thiadiazole derivatives with electron-withdrawing substituents (e.g., –F, –Cl) show enhanced antimicrobial activity by disrupting membrane proteins .
  • Packing analysis : Compare crystal structures (e.g., CCDC entries) to correlate substituent size with layer spacing (e.g., 3.5 Å for –CH3 vs. 4.2 Å for –CF3) .

What key considerations are needed when designing biological activity assays for this compound?

Q. Basic

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., influenza M2 proton channels) due to adamantane’s affinity for lipid-rich regions .
  • Dose-response curves : Use IC50 values in the μM range (e.g., 10–50 μM for antiviral assays) .
  • Controls : Include oseltamivir (for neuraminidase) or rimantadine (for M2) as positive controls .

What computational methods predict this compound’s target interactions, and how do they compare with experimental data?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Simulate binding to influenza A M2 protein (PDB: 2RLF). Adamantane’s cage structure fits the hydrophobic pocket (binding energy ≤ −8 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD values > 2.5 Å suggest poor target engagement .
  • Validation : Compare computed binding affinities with SPR or ITC results. Discrepancies >10% may indicate force field inaccuracies .

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